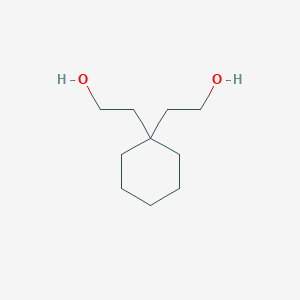

1,1-Cyclohexanediethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-hydroxyethyl)cyclohexyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h11-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUUAJVRMXKBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185727 | |

| Record name | Cyclohexane-1,1-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-27-7 | |

| Record name | 1,1-Cyclohexanediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclohexanediethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclohexanediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,1-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,1-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Cyclohexanediethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN93QNW234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 1,1-Cyclohexanediethanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediethanol is a diol featuring a cyclohexane ring with two hydroxyethyl groups geminally substituted on the same carbon atom. This structure presents unique steric and electronic properties that are of interest in organic synthesis and materials science. However, publicly available data on this compound is exceptionally scarce.

In contrast, its structural isomers, particularly 1,4-Cyclohexanedimethanol (CHDM), are well-characterized, industrially significant compounds used extensively in polymer manufacturing.[1][2] This guide provides the known information for this compound and supplements it with a comprehensive overview of the properties and protocols of the closely related and better-documented isomers, 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol. This comparative approach offers a valuable contextual understanding for researchers exploring this class of compounds.

Chemical Identity and Structure

The key distinction between these compounds lies in the length of the alcohol-bearing side chain and the substitution pattern on the cyclohexane ring. "Diethanol" signifies a two-carbon chain for each alcohol group (-CH₂CH₂OH), whereas "dimethanol" indicates a one-carbon chain (-CH₂OH).

The table below summarizes the key identifiers for these compounds.

| Property | This compound | 1,1-Cyclohexanedimethanol | 1,4-Cyclohexanedimethanol (CHDM) |

| CAS Number | Not Available | 2658-60-8 | 105-08-8 |

| Molecular Formula | C₁₀H₂₀O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 172.27 g/mol | 144.21 g/mol | 144.21 g/mol [1] |

| InChIKey | WFUUAJVRMXKBBI-UHFFFAOYSA-N | Not Available | YIMQCDZDWXUDCA-UHFFFAOYSA-N[3] |

Physical Properties

Quantitative physical data for this compound and 1,1-Cyclohexanedimethanol are largely unavailable. The properties of 1,4-Cyclohexanedimethanol (CHDM), which exist as a mixture of cis and trans isomers, are well-documented and presented here for comparison. Commercial CHDM is typically a white, waxy solid at room temperature with a cis/trans ratio of approximately 30:70.[1]

| Property | This compound | 1,1-Cyclohexanedimethanol | 1,4-Cyclohexanedimethanol (CHDM) |

| Appearance | Data not available | Data not available | White waxy solid[1] |

| Melting Point | Data not available | Data not available | 41 to 61 °C (mixture)[1] |

| 43 °C (cis-isomer)[4] | |||

| 67 °C (trans-isomer)[4] | |||

| Boiling Point | Data not available | Data not available | 284 to 288 °C[1] |

| Density | Data not available | Data not available | ~1.04 g/cm³[5] |

| Solubility | Data not available | Data not available | Miscible with water and alcohol[5] |

| Flash Point | Data not available | Data not available | 166 °C[4] |

| Vapor Density | Data not available | Data not available | 5 (vs. air)[5] |

Chemical Properties and Reactivity

The chemical behavior of these diols is primarily dictated by their two hydroxyl (-OH) groups. These functional groups serve as reactive sites for various chemical transformations, most notably esterification and etherification.[6]

Polycondensation Reactions: A key reaction for diols like CHDM is polycondensation with dicarboxylic acids or their derivatives to form polyesters.[7] This step-growth polymerization proceeds through the formation of ester linkages with the elimination of a small molecule, such as water.[8][9] The rigid cyclohexane ring of CHDM, when incorporated into a polymer backbone, enhances the resulting material's thermal stability, strength, clarity, and chemical resistance.[1][10] This makes it a crucial comonomer in the production of specialty polyesters like PETG (glycol-modified polyethylene terephthalate).[1]

Other Reactions: Cyclohexanediols can also react with epichlorohydrin to produce glycidyl ethers, which are valuable as reactive diluents to reduce the viscosity of epoxy resins.[11]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe well-established methods for the synthesis and analysis of the isomeric 1,4-Cyclohexanedimethanol (CHDM), which can serve as a methodological reference.

Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

The industrial synthesis of CHDM is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][12] This is a two-step process that requires high temperature and pressure.

Step 1: Aromatic Ring Hydrogenation Dimethyl terephthalate (DMT) is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂

-

Conditions: This step is typically performed in the presence of a palladium (Pd) catalyst at temperatures around 180 °C.[12]

Step 2: Ester Reduction The diester (DMCD) is further reduced to yield 1,4-Cyclohexanedimethanol (CHDM).

-

Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH

-

Conditions: This reduction is commonly carried out using a copper chromite catalyst at temperatures of approximately 200 °C.[1][12]

The cis/trans isomer ratio of the final CHDM product is influenced by the choice of catalyst and reaction conditions.[1]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Key signals to identify would be those corresponding to the hydroxyl protons (-OH), the protons on the carbons bearing the hydroxyl groups, and the protons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups.

-

Sample Preparation (Solid): For solid samples like CHDM, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Key Peaks: The most prominent feature for diols is a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[13] C-O stretching and C-H stretching vibrations will also be present.

Applications and Significance

While specific applications for this compound are not documented, the applications of its isomers highlight the utility of the cyclohexanediol scaffold.

-

Polyester and Polyurethane Production: CHDM is a vital monomer for producing high-performance polyesters (e.g., PETG) and polyurethanes.[1][2] These polymers are used in applications ranging from beverage bottles and packaging films to durable coatings and fibers.[1][5]

-

Epoxy Resins: As a precursor to glycidyl ethers, CHDM is used to create reactive diluents that modify the properties of epoxy resin formulations.[1][11]

-

Chemical Intermediate: The diol functionality makes it a versatile intermediate for the synthesis of a wide array of other chemical products.[14]

Conclusion

This compound remains a poorly characterized compound, representing an opportunity for foundational chemical research. In contrast, its isomer 1,4-Cyclohexanedimethanol is a compound of significant industrial importance with well-defined physical properties, chemical reactivity, and established synthesis protocols. Its role as a monomer in high-performance polymers underscores the value of the rigid cyclohexyl core in materials science. The data and protocols presented for CHDM can serve as a valuable baseline for scientists and researchers investigating the properties and potential applications of other, less common cyclohexanediol isomers.

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Cyclohexanedimethanol [webbook.nist.gov]

- 4. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 105-08-8,1,4-Cyclohexanedimethanol | lookchem [lookchem.com]

- 6. Diol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy 1,1-Cyclohexanedimethanol, 2-methyl- | 66810-07-9 [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]

Navigating the Chemical Landscape of 1,1-Cyclohexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the identification and characteristics of cyclohexane-based diols, with a specific focus on clarifying the identity of compounds related to the "1,1-Cyclohexanediethanol" query. Due to the limited availability of specific data for a compound explicitly named "this compound," this document will focus on the closely related and structurally similar compound, cyclohexane-1,1-diyldimethanol . This guide will provide a comprehensive overview of its identification, available properties, and relevant experimental context, drawing parallels with the more extensively studied isomers where appropriate.

Chemical Identification and CAS Number

Precise identification of chemical compounds is paramount in research and development. While information on "this compound" is scarce, a structurally similar compound, cyclohexane-1,1-diyldimethanol, is documented.

Table 1: Chemical Identifiers for Cyclohexane-1,1-diyldimethanol

| Identifier | Value |

| Chemical Name | cyclohexane-1,1-diyldimethanol |

| CAS Number | 2658-60-8 |

| Molecular Formula | C8H16O2 |

It is crucial to note the distinction in nomenclature. "Diethanol" implies two hydroxyethyl (-CH2CH2OH) groups, whereas "diyldimethanol" indicates two hydroxymethyl (-CH2OH) groups attached to the same carbon atom of the cyclohexane ring. The majority of available scientific literature and commercial listings refer to isomers of cyclohexanedimethanol, such as the 1,4-isomer, which is a significant monomer in the polymer industry.

Physicochemical Properties

Detailed experimental data for cyclohexane-1,1-diyldimethanol is not widely available. However, we can infer some general properties based on its structure and by referencing the well-characterized 1,4-cyclohexanedimethanol (CHDM).

Table 2: Physicochemical Properties of 1,4-Cyclohexanedimethanol (for reference)

| Property | Value |

| Appearance | White waxy solid or clear, colorless viscous liquid[1][2] |

| Melting Point | 41-61 °C[1] |

| Boiling Point | 283-288 °C[1] |

| Molecular Weight | 144.21 g/mol [1][3][4] |

| Solubility | Miscible with water and alcohol[2] |

Synthesis of Cyclohexanedimethanol Isomers

The industrial production of cyclohexanedimethanol isomers, primarily 1,4-CHDM, is a well-established process. A common method involves the hydrogenation of dimethyl terephthalate (DMT). While a specific, detailed experimental protocol for the synthesis of cyclohexane-1,1-diyldimethanol is not readily found in the searched literature, a general representation of the synthesis of 1,4-CHDM can serve as an illustrative example of the chemical transformations involved in producing such diols.

Experimental Protocol: Two-Step Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexanedimethanol

This process is a widely used industrial method for the synthesis of 1,4-CHDM.[1][5]

Step 1: Hydrogenation of the Aromatic Ring

-

Reactant: Dimethyl terephthalate (DMT)

-

Reagent: Hydrogen gas (H2)

-

Catalyst: Palladium (Pd) based catalyst

-

Conditions: The reaction is typically carried out at an elevated temperature and pressure.

-

Product: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Step 2: Hydrogenation of the Ester Groups

-

Reactant: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

-

Reagent: Hydrogen gas (H2)

-

Catalyst: Copper chromite or other suitable hydrogenation catalyst

-

Conditions: This step also requires high temperature and pressure to reduce the ester functionalities.

-

Product: 1,4-Cyclohexanedimethanol (CHDM)

The following diagram illustrates the general workflow for the synthesis of 1,4-Cyclohexanedimethanol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the involvement of cyclohexane-1,1-diyldimethanol or this compound in any signaling pathways or their specific biological activities. Research in this area would be necessary to elucidate any potential roles in biological systems.

Conclusion

This technical guide has provided a detailed overview of the identification and available information for cyclohexane-1,1-diyldimethanol, a close structural relative of the queried "this compound." The CAS number for cyclohexane-1,1-diyldimethanol is 2658-60-8. While specific experimental data for this particular isomer is limited, this guide has offered context by presenting the properties and synthesis of the more common 1,4-cyclohexanedimethanol isomer. For researchers and professionals in drug development, the precise identification of such molecules is a critical first step, and this guide serves to clarify the existing chemical landscape and highlight areas where further research is needed.

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. Cas 105-08-8,1,4-Cyclohexanedimethanol | lookchem [lookchem.com]

- 3. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Cyclohexanedimethanol [webbook.nist.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability of 1,1-Cyclohexanediethanol in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of 1,1-Cyclohexanediethanol in aqueous solutions. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates from established principles of organic chemistry, particularly the behavior of geminal diols. It outlines a proposed primary degradation pathway, details recommended experimental protocols for stability assessment, and provides templates for the systematic presentation of quantitative data. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound and related compounds.

Introduction

This compound is a tertiary alcohol and a geminal diol. The presence of two hydroxyl groups on the same carbon atom is a key structural feature that dictates its chemical stability, particularly in aqueous environments. Geminal diols, or hydrates, are known to exist in equilibrium with their corresponding carbonyl compounds.[1][2] In the case of this compound, this equilibrium is expected to favor the formation of a ketone through a dehydration reaction. Understanding this intrinsic instability is critical for the development of stable formulations, the prediction of degradation products, and the establishment of appropriate storage conditions in pharmaceutical and other applications.

This guide will delve into the theoretical underpinnings of this compound's stability, propose a likely degradation pathway, and provide detailed, actionable experimental protocols to enable researchers to conduct robust stability assessments.

Proposed Degradation Pathway

The principal degradation pathway for this compound in aqueous solution is anticipated to be an acid or base-catalyzed dehydration to yield 1-acetylcyclohexanol. This reaction is reversible, but for most ketone hydrates, the equilibrium favors the carbonyl compound.[3]

The mechanism for this transformation can be catalyzed by either acid or base.

-

Acid-Catalyzed Dehydration: In an acidic medium, a proton is added to one of the hydroxyl groups, forming a good leaving group (water). The subsequent loss of a water molecule results in the formation of a carbocation, which is then stabilized by the formation of a carbonyl group through deprotonation.

-

Base-Catalyzed Dehydration: Under basic conditions, a hydroxide ion removes a proton from one of the hydroxyl groups, forming an alkoxide. The resulting intermediate can then expel a hydroxide ion to form the ketone.

Further degradation of the resulting ketone, 1-acetylcyclohexanol, could occur under more stringent stress conditions (e.g., high temperature, strong acid/base, oxidation), but the initial dehydration is expected to be the primary degradation event in simple aqueous solutions.

Visualization of the Proposed Degradation Pathway

Caption: Proposed equilibrium between this compound and its dehydration product.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in an aqueous solution, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.

General Experimental Workflow

The overall workflow for assessing the stability of this compound involves sample preparation, stress testing under various conditions, and analysis of the stressed samples.

Caption: A generalized workflow for conducting forced degradation studies.

Materials and Reagents

-

This compound (high purity reference standard)

-

HPLC-grade water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

HPLC-grade acetonitrile and/or methanol

-

Appropriate buffer salts (e.g., phosphate, acetate)

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used to prepare the samples for the stress studies.

Forced Degradation Conditions

The following are recommended starting conditions for the forced degradation studies. The severity of the conditions and the duration of the study may need to be adjusted based on the observed degradation. The goal is to achieve 5-20% degradation of the parent compound.

3.4.1. Acidic Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

3.4.2. Basic Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3.4.3. Oxidative Degradation

-

To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw aliquots at specified time points.

3.4.4. Thermal Degradation

-

Prepare an aqueous solution of this compound.

-

Incubate the solution at an elevated temperature (e.g., 70 °C) in a calibrated oven, protected from light.

-

Withdraw aliquots at specified time points.

3.4.5. Photolytic Degradation

-

Prepare an aqueous solution of this compound.

-

Expose the solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw aliquots from both the exposed and control samples at specified time points.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products. Given the potential degradation to cyclohexanone, a gas chromatography (GC) method with a flame ionization detector (FID) or mass spectrometry (MS) detector would be suitable. Alternatively, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or MS detection could be developed.

Example GC Method Parameters:

-

Column: A polar stationary phase column may be necessary to achieve good separation between cyclohexanol and cyclohexanone derivatives.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C). The ramp rate should be optimized for separation.

-

Detector: FID or MS. For MS, extracted ion monitoring can be used for quantification.

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables are provided as templates.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Temperature | % Assay of this compound | % Area of Major Degradant | Mass Balance (%) |

| 0.1 M HCl | 24 hours | 60 °C | |||

| 0.1 M NaOH | 24 hours | 60 °C | |||

| 3% H₂O₂ | 24 hours | Room Temp | |||

| Heat | 48 hours | 70 °C | |||

| Light | 24 hours | Room Temp | |||

| Control | 48 hours | Room Temp | Not Applicable |

Table 2: Purity Profile of this compound under Acidic Stress (0.1 M HCl at 60 °C)

| Time (hours) | % Assay of this compound | RRT of Degradant 1 | % Area of Degradant 1 | RRT of Degradant 2 | % Area of Degradant 2 |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

(RRT = Relative Retention Time)

Conclusion

References

Spectroscopic Analysis of 1,1-Cyclohexanediethanol: A Technical Guide

Introduction

1,1-Cyclohexanediethanol is a diol with a cyclohexane backbone, presenting unique structural features that can be elucidated through various spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t, J ≈ 7.0 Hz | 4H | -CH ₂OH |

| ~2.50 | s (broad) | 2H | -OH |

| ~1.80 | t, J ≈ 7.0 Hz | 4H | -CH ₂CH₂OH |

| ~1.60 - 1.40 | m | 10H | Cyclohexane ring protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | C (CH₂CH₂OH)₂ (quaternary) |

| ~60.5 | -C H₂OH |

| ~35.0 | -C H₂CH₂OH |

| ~30.0 | Cyclohexane C2/C6 |

| ~25.5 | Cyclohexane C4 |

| ~22.0 | Cyclohexane C3/C5 |

Table 3: Typical Infrared (IR) Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2980 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1430 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion - may be weak or absent) |

| 154 | [M - H₂O]⁺ |

| 141 | [M - CH₂OH]⁺ |

| 123 | [M - CH₂OH - H₂O]⁺ |

| 99 | [M - CH₂CH₂OH - H₂O]⁺ |

| 81 | Cyclohexenyl cation |

| 55 | C₄H₇⁺ |

| 43 | C₃H₇⁺ |

| 31 | CH₂OH⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width of about 220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound or a drop of the neat liquid onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Theoretical Framework for the Conformational Analysis of 1,1-Cyclohexanediethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Analysis of Substituted Cyclohexanes

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of a molecule. For most cyclohexane derivatives, the chair conformation represents the lowest energy state. However, the presence of substituents introduces steric and electronic effects that dictate the relative stability of different chair conformers and the energy barriers for their interconversion. In the case of 1,1-Cyclohexanediethanol, the geminal diol and diethanol substituents at a single carbon atom introduce a complex interplay of steric hindrance and potential intramolecular hydrogen bonding, making its conformational analysis a nuanced challenge.

The primary goal of a theoretical conformational analysis is to identify the global minimum energy conformation and to determine the relative energies of other stable conformers. This is achieved through quantum mechanical calculations that can accurately model the intramolecular forces at play.

Key Conformers of this compound

The principal conformer of the cyclohexane ring is the chair form. For this compound, we must consider the orientations of the two hydroxyl (-OH) and two hydroxymethyl (-CH₂OH) groups attached to the C1 carbon. The primary distinction between conformers will arise from the axial or equatorial positioning of the larger hydroxymethyl groups upon ring flipping.

-

Chair Conformation 1 (Equatorial-Dominant): In this conformation, the two hydroxymethyl groups would preferentially occupy the equatorial positions to minimize steric hindrance with the axial hydrogens on carbons 3 and 5 (1,3-diaxial interactions). The two hydroxyl groups would consequently occupy the remaining axial and equatorial positions at C1.

-

Chair Conformation 2 (Axial-Dominant): Upon ring inversion, the two hydroxymethyl groups would be forced into the more sterically hindered axial positions, leading to significant 1,3-diaxial interactions. This conformer is expected to be significantly higher in energy.

-

Boat and Twist-Boat Conformations: While generally less stable than the chair conformation, boat and twist-boat conformers represent transition states or local minima on the potential energy surface and must be considered in a comprehensive analysis. The energy difference between the chair and twist-boat conformer of cyclohexane is experimentally found to be around 21 kJ/mol.[1]

A critical factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding .[2][3] The proximity of the four hydroxyl groups allows for the formation of various hydrogen bond networks that could stabilize an otherwise less favorable conformation. For instance, a hydrogen bond between an axial hydroxyl group and an axial hydroxymethyl group could partially mitigate the steric strain of the axial substituent. The formation of five or six-membered rings through intramolecular hydrogen bonding is particularly common and stabilizing.[4]

Experimental Protocols: Computational Methodology

A rigorous theoretical analysis of the conformational landscape of this compound requires high-level quantum mechanical calculations. The following protocol outlines a standard and effective approach.

3.1. Computational Methods

-

Density Functional Theory (DFT): DFT is a widely used and computationally efficient method that provides a good balance of accuracy and cost for conformational analysis.[5] Functionals such as B3LYP or M06-2X are commonly employed.

-

Møller-Plesset Perturbation Theory (MP2): For a higher level of accuracy, especially in capturing dispersion interactions that may be important in hydrogen bonding, MP2 calculations are recommended.[6][7]

3.2. Basis Sets

The choice of basis set is crucial for obtaining reliable results. A Pople-style basis set such as 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ is recommended to accurately describe the electronic structure and, in particular, the hydrogen bonding.[1][7]

3.3. Computational Workflow

-

Initial Structure Generation: Generate 3D structures for all plausible conformers of this compound, including different chair, boat, and twist-boat forms, as well as various rotamers of the hydroxyl and hydroxymethyl groups.

-

Geometry Optimization: Perform a full geometry optimization for each initial structure using the chosen theoretical method and basis set (e.g., B3LYP/6-311+G(2d,p)). This process will find the nearest local energy minimum for each starting geometry.

-

Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

-

-

Relative Energy Calculation: The relative energies of the different conformers can then be compared. The Gibbs free energy (ΔG) provides the most complete picture of the relative stabilities at a given temperature.

3.4. Solvent Effects

The conformational equilibrium can be significantly influenced by the solvent.[3] Polar, protic solvents can form intermolecular hydrogen bonds with the hydroxyl groups, competing with and potentially disrupting intramolecular hydrogen bonds.[8] To model these effects, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) .

Data Presentation

The quantitative results of the theoretical calculations should be summarized in clear, structured tables to allow for easy comparison of the different conformers. The following tables present a hypothetical summary for the conformational analysis of this compound.

Table 1: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair (diequatorial -CH₂OH) | B3LYP/6-311+G(2d,p) | 0.00 | 0.00 |

| Chair (diaxial -CH₂OH) | B3LYP/6-311+G(2d,p) | 5.8 | 5.5 |

| Twist-Boat | B3LYP/6-311+G(2d,p) | 5.2 | 5.0 |

| Boat | B3LYP/6-311+G(2d,p) | 6.5 | 6.3 |

Table 2: Key Geometric Parameters for the Most Stable Conformer (Hypothetical Data)

| Parameter | Value |

| C-C-C Bond Angles (ring) | 110.5° - 111.8° |

| C-O Bond Lengths | 1.42 - 1.44 Å |

| O-H···O Hydrogen Bond Length | 2.1 Å |

| Dihedral Angles (ring) | 54° - 56° |

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be effectively visualized using a diagram. The following Graphviz DOT script generates a workflow diagram for the computational protocol described in this guide.

Caption: Computational workflow for theoretical conformational analysis.

This guide provides a comprehensive theoretical framework for investigating the conformational preferences of this compound. By following these computational protocols, researchers can gain valuable insights into the three-dimensional structure of this and other complex cyclohexane derivatives, which is essential for understanding their reactivity and potential applications in fields such as drug development.

References

- 1. reddit.com [reddit.com]

- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 4. Intramolecular hydrogen bonds: common motifs, probabilities of formation and implications for supramolecular organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide on 1,1-Cyclohexanediethanol: A Compound Undiscovered in Scientific Literature

A comprehensive review of scientific databases, chemical catalogs, and patent literature reveals a significant finding: the compound specified as "1,1-Cyclohexanediethanol" is not a recognized or documented chemical entity. As such, a detailed technical guide on its discovery, history, experimental protocols, and biological pathways cannot be compiled.

Initial and in-depth searches for "this compound," including explorations for its Chemical Abstracts Service (CAS) number, synthesis routes, and any registered applications, have yielded no specific results. The scientific and patent literature is silent on this particular molecular structure. While there are supplier listings for structurally similar but distinct compounds, these often contain conflicting or erroneous information, further highlighting the obscurity of the requested molecule.

For instance, information is available for the well-characterized and commercially significant isomer, 1,4-Cyclohexanedimethanol (CHDM) . This compound, with the CAS number 105-08-8, is a crucial monomer in the production of various polyesters, including PETG (glycol-modified polyethylene terephthalate).[1][2][3] Its synthesis, primarily through the catalytic hydrogenation of dimethyl terephthalate, is well-documented in numerous patents and scientific articles.[1][4]

Another related but different compound, 1,1-Cyclohexanedimethanol (CAS No. 2658-60-8), is listed by some chemical suppliers for research purposes.[5] However, it is presented as a rare and not fully characterized substance, with suppliers explicitly stating a lack of analytical data.[5] This underscores that even closely related isomers to the requested "this compound" are not commonplace.

Theoretical synthetic pathways that might be envisioned to produce this compound, such as the Grignard reaction of cyclohexanone with an appropriate reagent, do not yield the desired diethanol structure. For example, the reaction of cyclohexanone with ethylmagnesium bromide followed by hydrolysis results in the formation of the tertiary alcohol, 1-ethylcyclohexan-1-ol.[6][7][8]

In light of these findings, it is concluded that "this compound" is likely a misnomer or a hypothetical structure that has not been synthesized or characterized to date. Therefore, the core requirements for an in-depth technical guide—including quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of any foundational scientific information.

For researchers, scientists, and drug development professionals interested in cyclohexane-based diols, a wealth of information is available for established compounds such as 1,4-Cyclohexanedimethanol . A comprehensive technical guide on this or other documented isomers could be provided, detailing their discovery, synthesis, physical and chemical properties, and extensive applications in polymer chemistry and materials science.[1][9][10]

Should further information or a different target compound be of interest, please specify the correct chemical name or CAS number to enable a thorough and accurate literature review.

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives - Google Patents [patents.google.com]

- 5. cyclohexane-1,1-diyldimethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved cyclohexanone reacts with ethyl magnesium bromide, | Chegg.com [chegg.com]

- 8. Identify the major product in the following reaction sequence: Starting .. [askfilo.com]

- 9. nbinno.com [nbinno.com]

- 10. 1,4-Cyclohexanedimethanol (CHDM-D) | Eastman [eastman.com]

Potential Research Applications of 1,1-Cyclohexanediethanol: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the synthesis, properties, and applications of cyclohexanediol isomers, particularly 1,4-Cyclohexanedimethanol (CHDM). However, specific research on 1,1-Cyclohexanediethanol is notably scarce. This guide will, therefore, leverage the comprehensive data available for CHDM as a well-understood analogue to extrapolate and propose potential research avenues for this compound. We will also delve into the chemistry of geminal diols to inform these hypotheses.

Introduction: The Landscape of Cyclohexane Diols

Cyclohexane diols are a class of cycloaliphatic alcohols that serve as crucial building blocks in polymer science and organic synthesis. Their rigid cyclohexane core imparts thermal stability, hardness, and chemical resistance to the materials derived from them. The most commercially significant isomer is 1,4-Cyclohexanedimethanol (CHDM), a key monomer in the production of various polyesters and polyurethanes.[1]

This whitepaper will explore the untapped potential of this compound. As a geminal diol, where both hydroxyl groups are attached to the same carbon atom, it is expected to exhibit unique reactivity and lead to novel material properties distinct from its vicinal and other isomers.

The Proxy: Understanding 1,4-Cyclohexanedimethanol (CHDM)

To build a foundation for understanding the potential of this compound, we first examine the well-documented properties and applications of its 1,4-isomer, CHDM.

Physicochemical Properties of CHDM

CHDM is a waxy, colorless solid at room temperature, typically existing as a mixture of cis and trans isomers.[2] The ratio of these isomers significantly influences the properties of the resulting polymers.[2]

| Property | Value | References |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molar Mass | 144.21 g/mol | [3] |

| Appearance | White waxy solid | [2] |

| Melting Point | 41-61 °C | [2] |

| Boiling Point | 284-288 °C | [2] |

| Density | 1.02 g/mL | [2] |

| Solubility in Water | Miscible | [4] |

Synthesis of CHDM

Industrially, CHDM is produced via the catalytic hydrogenation of dimethyl terephthalate (DMT). This process typically occurs in two stages, with the aid of a copper chromite catalyst.[2]

References

"1,1-Cyclohexanediethanol vs 1,4-Cyclohexanedimethanol basic differences"

An In-depth Technical Guide to the Core Differences Between 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed comparison of the structural, physical, and chemical properties of 1,4-Cyclohexanedimethanol (1,4-CHDM) and 1,1-Cyclohexanedimethanol. While 1,4-CHDM is a widely utilized monomer in the polymer industry with extensive documentation, its isomer, 1,1-Cyclohexanedimethanol, is significantly less common, and publicly available experimental data is scarce. This guide consolidates the known information for 1,4-CHDM and offers a comparative analysis of the 1,1-isomer based on established principles of stereochemistry and chemical reactivity. The structural differences, particularly the substitution pattern on the cyclohexane ring, lead to significant variations in molecular symmetry, steric hindrance, and subsequent reactivity, which are explored herein.

Introduction and Nomenclature

Cyclohexanedimethanol (CHDM), with the chemical formula C₈H₁₆O₂, is a diol featuring a cyclohexane ring with two hydroxymethyl (-CH₂OH) substituents. The positional isomerism of these substituents profoundly influences the molecule's properties and applications. The most commercially significant isomer is 1,4-Cyclohexanedimethanol, a key component in the synthesis of high-performance polyesters.[1]

It is important to clarify the nomenclature used in this guide. The topic "1,1-Cyclohexanediethanol vs 1,4-Cyclohexanedimethanol" likely contains a misnomer. "this compound" is not a standard chemical name and literature pertaining to it is virtually non-existent. The chemically accurate and logical counterpart to the 1,4-isomer is 1,1-Cyclohexanedimethanol . This guide will therefore focus on the comparison between the 1,1- and 1,4- isomers.

Structural and Stereochemical Differences

The core difference between the two molecules lies in the substitution pattern on the cyclohexane ring, which dictates their three-dimensional shape and the accessibility of their reactive hydroxyl groups.

1,4-Cyclohexanedimethanol (1,4-CHDM)

In 1,4-CHDM, the two hydroxymethyl groups are positioned on opposite sides of the cyclohexane ring. This arrangement allows for two geometric isomers: cis and trans.[1]

-

trans-isomer: The two substituents are on opposite sides of the ring. In the most stable chair conformation, both hydroxymethyl groups can occupy equatorial positions, minimizing steric strain. This leads to a more linear and rigid structure.

-

cis-isomer: The two substituents are on the same side of the ring. In any chair conformation, one group must be in an axial position while the other is equatorial.

Commercial 1,4-CHDM is typically a mixture of cis and trans isomers, often with a trans-to-cis ratio of approximately 70:30.[1] The ratio of these stereoisomers significantly impacts the properties of polymers derived from it; for instance, a higher trans content generally increases the melting point and crystallinity of polyesters.

1,1-Cyclohexanedimethanol

In 1,1-Cyclohexanedimethanol, both hydroxymethyl groups are attached to the same carbon atom (a geminal arrangement). This structure does not have cis/trans isomers related to the ring substitution. However, the two hydroxymethyl groups are in close proximity, leading to significant steric crowding around the reactive sites. In a chair conformation, one C-CH₂OH bond will be axial and the other equatorial.[2] This inherent steric hindrance is a critical factor in its chemical reactivity compared to the 1,4-isomer.

Physical and Chemical Properties

Physical Properties

Table 1: Comparison of Physical Properties

| Property | 1,4-Cyclohexanedimethanol | 1,1-Cyclohexanedimethanol |

| CAS Number | 105-08-8[3] | 55194-43-9 |

| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol |

| Appearance | White, waxy solid at room temperature[1] | Data not available (Theoretically a solid or viscous liquid) |

| Melting Point | 41-61 °C (mixture of isomers)[1] 43 °C (cis)[3] 67 °C (trans)[3] | Data not available (Expected to be different due to packing efficiency) |

| Boiling Point | 283-288 °C[1] | Data not available (Likely similar to 1,4-isomer) |

| Density | ~1.04 g/cm³ | Data not available |

| Solubility in Water | Readily soluble[3] | Expected to be soluble due to two hydroxyl groups |

Spectroscopic Data

Table 2: Comparison of Spectroscopic Features

| Spectrum | 1,4-Cyclohexanedimethanol | 1,1-Cyclohexanedimethanol (Theoretical) |

| ¹H NMR | Complex multiplets for cyclohexane protons (1.2-1.9 ppm). A doublet for the -CH₂- protons (~3.4 ppm). A broad singlet for the -OH protons.[3] | Fewer unique proton signals due to higher symmetry of the ring itself, but potentially more complex splitting for the ring protons adjacent to the substituted carbon. A singlet for the two equivalent -CH₂- groups. A broad singlet for the -OH protons. |

| ¹³C NMR | Three signals for the cyclohexane ring carbons and one for the -CH₂OH carbon.[3] | Fewer signals expected due to symmetry. One signal for the quaternary C1, signals for the other ring carbons, and one for the two equivalent -CH₂OH carbons. |

| IR Spectroscopy | Strong, broad O-H stretch (~3300 cm⁻¹). C-H stretching just below 3000 cm⁻¹. C-O stretching (~1040 cm⁻¹). Fingerprint region is complex.[3] | Similar characteristic peaks are expected: strong, broad O-H stretch and C-H/C-O stretching. The fingerprint region would be distinct and could be used for differentiation. |

Synthesis and Production

Synthesis of 1,4-Cyclohexanedimethanol

The industrial production of 1,4-CHDM is a well-established process, typically involving the catalytic hydrogenation of dimethyl terephthalate (DMT).[1]

-

Hydrogenation of the Aromatic Ring: DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step typically uses a palladium catalyst.

-

Hydrogenation of the Ester Groups: The DMCD is then further hydrogenated to reduce the ester groups to primary alcohols, yielding 1,4-CHDM. A copper chromite catalyst is commonly used for this step.[1]

Synthesis of 1,1-Cyclohexanedimethanol

A definitive industrial or common laboratory synthesis for 1,1-Cyclohexanedimethanol is not well-documented. However, a plausible route could involve the reduction of cyclohexane-1,1-dicarboxylic acid or its esters using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reactivity and Applications

The primary application for CHDM isomers is as diol monomers in polycondensation reactions, particularly for producing polyesters and polyurethanes. Their reactivity is dictated by the accessibility of the two primary hydroxyl groups.

1,4-Cyclohexanedimethanol

The low steric hindrance around the hydroxyl groups of 1,4-CHDM allows for efficient reaction with dicarboxylic acids (like terephthalic acid) or diisocyanates. The rigid cyclohexane ring, when incorporated into a polymer backbone, imparts several desirable properties:

-

Enhanced Thermal Stability: Increases the glass transition temperature (Tg) of the polymer.

-

Improved Mechanical Strength: Contributes to hardness and durability.

-

Chemical Resistance: The cycloaliphatic structure provides good resistance to hydrolysis and chemical attack.

These properties make 1,4-CHDM a crucial monomer for specialty polyesters like PETG (Polyethylene Terephthalate Glycol-modified), PCT (Polycyclohexylenedimethylene Terephthalate), and other copolyesters used in packaging, automotive parts, and medical devices.

1,1-Cyclohexanedimethanol

The geminal arrangement of the hydroxymethyl groups in the 1,1-isomer creates a sterically congested environment. This is expected to significantly impact its reactivity in polymerization:

-

Slower Reaction Rates: The steric bulk may slow down the rate of esterification or urethane formation compared to the 1,4-isomer.

-

Lower Molecular Weight Polymers: Steric hindrance could potentially limit the final molecular weight achievable during polycondensation.

-

Different Polymer Properties: If successfully polymerized, the resulting polymer would have a different architecture, with the bulky cyclohexane ring as a pendant group off the main chain, which would drastically alter properties like crystallinity and thermal behavior compared to the linear incorporation of the 1,4-isomer.

Experimental Protocols

Example Protocol: Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol describes a typical two-step melt polymerization process for synthesizing a polyester from 1,4-CHDM and a terephthalate source.

Materials:

-

Dimethyl Terephthalate (DMT)

-

1,4-Cyclohexanedimethanol (CHDM) (typically in a >2:1 molar excess)

-

Transesterification Catalyst (e.g., Zinc Acetate, Manganese Acetate)

-

Polycondensation Catalyst (e.g., Antimony Trioxide, Titanium-based catalyst)

-

Stabilizer (e.g., Phosphoric acid)

Workflow:

Procedure:

-

Transesterification Stage:

-

The reaction vessel is charged with DMT, an excess of 1,4-CHDM, and a transesterification catalyst.

-

The mixture is heated under a nitrogen atmosphere to approximately 180-220°C.

-

Methanol is generated as a byproduct and is removed from the system via distillation. The reaction is monitored by the amount of methanol collected.

-

-

Polycondensation Stage:

-

Once the transesterification is largely complete, a stabilizer is added to deactivate the first catalyst, followed by the addition of a polycondensation catalyst.

-

The temperature is gradually increased to above 280°C, and a high vacuum (typically <1 torr) is applied.

-

Under these conditions, the excess CHDM is removed, and the molecular weight of the polymer increases as ester linkages are formed.

-

The reaction is monitored by the increase in the melt viscosity (often measured by the torque on the mechanical stirrer).

-

Once the desired viscosity is reached, the molten polymer is extruded under nitrogen pressure, cooled, and pelletized.

-

Conclusion

The basic difference between 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol is fundamental, stemming from the substitution pattern on the cyclohexane ring. 1,4-Cyclohexanedimethanol is a symmetric, less hindered molecule that exists as cis/trans isomers and is a cornerstone monomer for high-performance polyesters due to its ability to impart rigidity and thermal stability to the polymer backbone. In contrast, 1,1-Cyclohexanedimethanol is a geminally disubstituted diol with significant steric crowding around its reactive hydroxyl groups. While this steric hindrance likely impedes its use in traditional polycondensation reactions, it could potentially be explored for applications requiring a bulky, cycloaliphatic pendant group in specialized polymer architectures. Further research into the synthesis and characterization of the 1,1-isomer is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanedimethanol (CHDM), a crucial diol in the production of polyester resins and other polymers. While often referred to by its CAS number 105-08-8, clarity on its nomenclature is essential for accurate data retrieval. This document collates available quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of 1,4-Cyclohexanedimethanol has been documented in several common organic solvents. The following table summarizes the available quantitative data at 20°C. It is important to note that commercial CHDM is a mixture of cis and trans isomers, which can affect its physical properties, including solubility.[1]

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |

| Methanol | 92.2 | 20 |

| Water | 92.0 | 20 |

| Trichloromethane | 5.7 | 20 |

| Benzene | 1.1 | 20 |

Note: Some sources indicate that 1,4-Cyclohexanedimethanol is miscible with water and alcohol.[2][3][4][5]

Additionally, qualitative solubility information indicates that 1,4-Cyclohexanedimethanol is miscible with glycolether and ketones, while being almost insoluble in aliphatic hydrocarbons and ether.[3][5] The trans isomer is soluble in Chloroform and DMSO.[6]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of 1,4-Cyclohexanedimethanol were not found in the public domain, this section provides established methodologies that can be readily adapted for this purpose. The following protocols describe the determination of both thermodynamic and kinetic solubility.

2.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent, representing the true solubility under specific conditions.

Materials and Equipment:

-

1,4-Cyclohexanedimethanol (solid)

-

Solvent of interest (e.g., ethanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

-

Sample Preparation: Add an excess amount of solid 1,4-Cyclohexanedimethanol to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or add a magnetic stir bar and place it on a stirrer plate within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After the equilibration period, cease agitation and allow the excess solid to settle to the bottom of the vial. For finer suspensions, centrifugation can be employed to pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Ensure that no solid particles are transferred with the liquid.

-

Filtration: Pass the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

-

Analysis: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. Quantify the concentration of 1,4-Cyclohexanedimethanol in the diluted sample using a calibrated analytical method such as HPLC.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the original concentration of 1,4-Cyclohexanedimethanol in the saturated solution. This value represents the thermodynamic solubility.

2.2. Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides an estimate of the solubility by measuring the turbidity that arises from the precipitation of a compound from a solution.

Materials and Equipment:

-

1,4-Cyclohexanedimethanol stock solution in a highly soluble solvent (e.g., DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates

-

Liquid handling system or multichannel pipettes

-

Microplate reader capable of measuring turbidity (nephelometry)

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1,4-Cyclohexanedimethanol in a solvent in which it is highly soluble, such as DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

-

Addition to Assay Plate: In a separate 96-well plate, add a fixed volume of the aqueous buffer or the organic solvent in which the kinetic solubility is to be determined (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the dilution plate to the corresponding wells of the assay plate. This rapid addition of the compound from a soluble solvent into a less soluble one can induce precipitation.

-

Turbidity Measurement: Immediately measure the turbidity of each well using a microplate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 2. 1,4-Cyclohexanedimethanol | 105-08-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,4-Cyclohexanedimethanol, cis + trans, 99% | Fisher Scientific [fishersci.ca]

- 5. 1,4-Cyclohexanedimethanol CAS#: 105-08-8 [m.chemicalbook.com]

- 6. 3236-48-4 CAS MSDS (TRANS-1,4-CYCLOHEXANEDIMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedimethanol is a diol derivative of cyclohexane with applications in polymer chemistry and as a building block in organic synthesis. Its geminal diol functionality, where two hydroxymethyl groups are attached to the same carbon atom of the cyclohexane ring, imparts unique structural properties. This document provides a detailed two-step experimental protocol for the synthesis of 1,1-cyclohexanedimethanol, commencing with the preparation of diethyl cyclohexane-1,1-dicarboxylate followed by its reduction.

Overall Reaction Scheme

The synthesis of 1,1-cyclohexanedimethanol is achieved through a two-step process:

-

Alkylation of Diethyl Malonate: Synthesis of diethyl cyclohexane-1,1-dicarboxylate from diethyl malonate and 1,5-dibromopentane.

-

Reduction of the Diester: Reduction of diethyl cyclohexane-1,1-dicarboxylate to 1,1-cyclohexanedimethanol using lithium aluminum hydride (LAH).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | -50 | 1.055 |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.96 | 222-224 | -34.4 | 1.703 |

| Diethyl cyclohexane-1,1-dicarboxylate | C₁₂H₂₀O₄ | 228.28[1] | 91-96 (at 4 mmHg) | N/A | 1.03 |

| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | N/A (decomposes) | 150 (decomposes) | 0.917 |

| 1,1-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | N/A | N/A | N/A |

Experimental Protocols

Step 1: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

This procedure is adapted from standard malonic ester synthesis protocols for the formation of cyclic compounds.

Materials:

-

Diethyl malonate

-

1,5-Dibromopentane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

Cyclization: Add 1,5-dibromopentane (1.0 eq) dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 4-6 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by distillation. Add water to the residue to dissolve the sodium bromide precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield diethyl cyclohexane-1,1-dicarboxylate as a colorless liquid.

Step 2: Reduction of Diethyl Cyclohexane-1,1-dicarboxylate to 1,1-Cyclohexanedimethanol

This protocol utilizes lithium aluminum hydride (LAH) for the reduction of the diester to the corresponding diol. Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Diethyl cyclohexane-1,1-dicarboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Ethyl acetate

-

10% Sulfuric acid or saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Anhydrous sodium sulfate

Equipment:

-

Oven-dried three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.[2]

-

Addition of Diester: Cool the LAH suspension in an ice bath. Dissolve diethyl cyclohexane-1,1-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching (Caution: Exothermic and produces hydrogen gas): Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LAH. Following this, slowly add water (X mL), then 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This should produce a granular precipitate. Alternatively, the reaction can be quenched by the slow, dropwise addition of 10% sulfuric acid until the evolution of hydrogen ceases.

-

Work-up and Extraction: Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether. If an acidic work-up was used, transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude 1,1-cyclohexanedimethanol.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Caption: Workflow for the synthesis of 1,1-Cyclohexanedimethanol.

References

Application Notes and Protocols for the Characterization of 1,1-Cyclohexanediethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,1-Cyclohexanediethanol. The protocols outlined below are designed to serve as a robust starting point for researchers engaged in the analysis of this and structurally related compounds.

Introduction

This compound is a geminal diol, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom. Geminal diols are notable for their potential instability, often existing in equilibrium with their corresponding ketone or aldehyde and water.[1] This inherent characteristic necessitates careful consideration during sample preparation and analysis to ensure accurate characterization. The following protocols and data provide a framework for the qualitative and quantitative analysis of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for the development of appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | Inferred |

| Molecular Weight | 144.21 g/mol | Inferred |

| IUPAC Name | 1-(Hydroxymethyl)cyclohexan-1-ol | Inferred |

| CAS Number | Not available | - |

| Boiling Point | Estimated >200 °C | Prediction |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO) | General Knowledge |

Note: Some properties are inferred or predicted due to the limited availability of experimental data for this specific isomer.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-